molecular formula C16H21N5O B5092959 5-amino-N-cyclopentyl-1-(2,5-dimethylphenyl)triazole-4-carboxamide

5-amino-N-cyclopentyl-1-(2,5-dimethylphenyl)triazole-4-carboxamide

Cat. No.: B5092959
M. Wt: 299.37 g/mol
InChI Key: IHWPUCQGDWBRTQ-UHFFFAOYSA-N
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Description

5-amino-N-cyclopentyl-1-(2,5-dimethylphenyl)triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a triazole ring substituted with an amino group, a cyclopentyl group, and a dimethylphenyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopentyl-1-(2,5-dimethylphenyl)triazole-4-carboxamide typically involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds. This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclopentyl-1-(2,5-dimethylphenyl)triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-amino-N-cyclopentyl-1-(2,5-dimethylphenyl)triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-amino-N-cyclopentyl-1-(2,5-dimethylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. The triazole ring plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-amino-N-(2,4-dimethylphenyl)-1-(2,5-dimethylphenyl)triazole-4-carboxamide: Similar structure but with different substituents on the triazole ring.

    4-amino-1,2,4-triazole: A simpler triazole derivative with an amino group.

    5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide: A more complex triazole derivative with additional functional groups.

Uniqueness

5-amino-N-cyclopentyl-1-(2,5-dimethylphenyl)triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the dimethylphenyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-N-cyclopentyl-1-(2,5-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-10-7-8-11(2)13(9-10)21-15(17)14(19-20-21)16(22)18-12-5-3-4-6-12/h7-9,12H,3-6,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWPUCQGDWBRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C(=O)NC3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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